molecular formula C4H4N2O2S B3119669 2-Mercapto-1H-imidazole-5-carboxylic acid CAS No. 25271-85-6

2-Mercapto-1H-imidazole-5-carboxylic acid

Cat. No. B3119669
CAS RN: 25271-85-6
M. Wt: 144.15 g/mol
InChI Key: WXWUKJOVARUSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-1H-imidazole-5-carboxylic acid is a chemical compound with the IUPAC name 2-sulfanyl-1H-imidazole-5-carboxylic acid . It has a molecular weight of 144.15 .


Molecular Structure Analysis

The InChI code for 2-Mercapto-1H-imidazole-5-carboxylic acid is 1S/C4H4N2O2S/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

2-Mercapto-1H-imidazole-5-carboxylic acid is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Derivatives 2-Mercapto-1H-imidazole-5-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive mercapto and imidazole groups. For instance, it is involved in the preparation of imidazo[2,1-b]thiazoles through reactions with α-halogenoaldehydes or their acetals. These reactions often lead to the formation of compounds with potential biological activities, exemplified by the synthesis of imidazo[2,1-b]thiazole derivatives that demonstrate anti-inflammatory properties in bioassays like carrageenan-induced rat paw edema (Mazur & Kochergin, 1970); (Maeda et al., 1984).

Chemical Transformations and Properties Research has also delved into the chemical behavior of 2-mercapto-1H-imidazole-5-carboxylic acid derivatives, exploring their physicochemical properties and reaction mechanisms. These studies have helped elucidate the tautomeric forms of these compounds and their potential for further chemical modifications, which is crucial for developing new materials and understanding their interactions at the molecular level (Kvitko et al., 1979).

Applications in Coordination Chemistry The mercapto and carboxylic acid groups of 2-mercapto-1H-imidazole-5-carboxylic acid offer coordination sites to metal ions, facilitating the formation of coordination complexes. Such complexes are of interest in various fields, including catalysis, material science, and medicinal chemistry. They can exhibit unique properties such as luminescence, which has potential applications in sensing, imaging, and light-emitting devices. The synthesis of a 3D coordination polymer with a silver cluster, using a derivative of 2-mercapto-1H-imidazole-5-carboxylic acid, showcases the utility of this compound in constructing complex inorganic architectures with interesting photophysical properties (Zhang et al., 2013).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements include H315 and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for 2-Mercapto-1H-imidazole-5-carboxylic acid are not available, it’s worth noting that imidazole compounds have broad applications in medicinal chemistry and materials science . They can be used to synthesize other imidazole compounds and fluorescent probes .

properties

IUPAC Name

2-sulfanylidene-1,3-dihydroimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c7-3(8)2-1-5-4(9)6-2/h1H,(H,7,8)(H2,5,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWUKJOVARUSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222346
Record name 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-1H-imidazole-5-carboxylic acid

CAS RN

25271-85-6
Record name 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25271-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-thioxo-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-1H-imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Mercapto-1H-imidazole-5-carboxylic acid
Reactant of Route 3
2-Mercapto-1H-imidazole-5-carboxylic acid
Reactant of Route 4
2-Mercapto-1H-imidazole-5-carboxylic acid
Reactant of Route 5
2-Mercapto-1H-imidazole-5-carboxylic acid
Reactant of Route 6
2-Mercapto-1H-imidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.